

# An In-depth Technical Guide to 1-phenyl-1H-pyrazole-5-carbaldehyde

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## Compound of Interest

**Compound Name:** 1-phenyl-1H-pyrazole-5-carbaldehyde

**Cat. No.:** B145363

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical properties, synthesis, and reactivity of **1-phenyl-1H-pyrazole-5-carbaldehyde** (CAS No. 132274-70-5). This heterocyclic aldehyde is a valuable building block in medicinal chemistry and materials science, primarily due to the versatile pyrazole scaffold known for a wide array of biological activities.

## Core Chemical and Physical Properties

**1-phenyl-1H-pyrazole-5-carbaldehyde** is a solid organic compound. While extensive experimental data for this specific isomer is not widely published, its fundamental properties have been established.

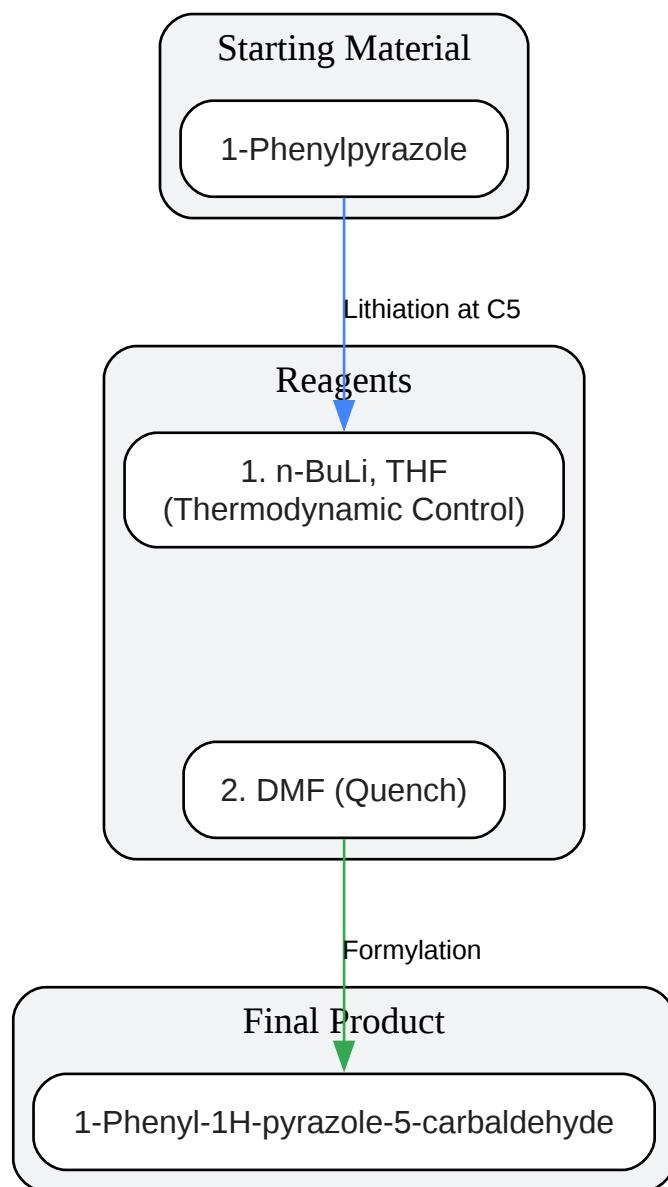
Property	Value	Reference
CAS Number	132274-70-5	<a href="#">[1]</a>
Molecular Formula	C <sub>10</sub> H <sub>8</sub> N <sub>2</sub> O	
Molecular Weight	172.18 g/mol	<a href="#">[1]</a>
Physical Form	Solid (at 20°C)	
Melting Point	Data not available in searched literature	
Boiling Point	Data not available in searched literature	
Solubility	Data not available in searched literature	

## Synthesis and Experimental Protocols

The synthesis of formylpyrazoles presents a regioselectivity challenge. The widely used Vilsmeier-Haack reaction on 1-phenylpyrazole preferentially yields the 4-formyl isomer.[2][3][4] Achieving substitution at the C5 position requires a different strategy, most effectively accomplished through directed metallation.

## Recommended Synthetic Route: Directed Lithiation

The most viable pathway for synthesizing **1-phenyl-1H-pyrazole-5-carbaldehyde** is the regioselective lithiation of the parent 1-phenylpyrazole at the C5 position, followed by quenching with an appropriate formylating agent like N,N-dimethylformamide (DMF).[5][6] Studies on similar pyrazole systems have shown that while kinetic deprotonation occurs on the N-substituted methyl group, thermodynamic control allows for deprotonation at the C5 position of the pyrazole ring.[7]



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Caption: Synthetic workflow for **1-phenyl-1H-pyrazole-5-carbaldehyde** via lithiation.

## Experimental Protocol: Synthesis via Lithiation

This protocol is a representative procedure based on the principles of directed ortho-metallation and formylation of arylmetal reagents.[\[6\]](#)[\[7\]](#)

- Preparation: Under an inert atmosphere (e.g., Argon), dissolve 1-phenylpyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

- Lithiation: Cool the solution to -78 °C. Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure the formation of the thermodynamically favored 5-lithiated pyrazole species.[7]
- Formylation: Cool the reaction mixture back down to -78 °C. Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise.
- Workup: Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of NH<sub>4</sub>Cl.
- Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>.
- Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure **1-phenyl-1H-pyrazole-5-carbaldehyde**.

## Spectroscopic Data Analysis

While specific, experimentally-derived spectra for **1-phenyl-1H-pyrazole-5-carbaldehyde** are not available in the cited literature, the expected characteristics can be inferred from its structure and data from analogous compounds.[8][9][10]

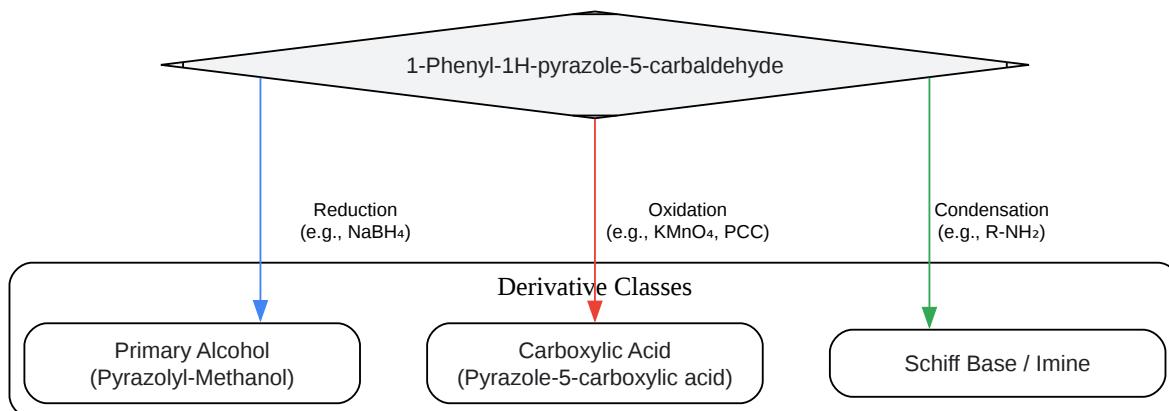
Spectroscopy	Expected Characteristics
<sup>1</sup> H NMR	Phenyl Protons (5H): Multiplets in the aromatic region ( $\delta$ ~7.2-7.8 ppm). Pyrazole Protons (2H): Two doublets, corresponding to H3 and H4. Aldehyde Proton (1H): A characteristic singlet in the downfield region ( $\delta$ ~9.5-10.5 ppm).
<sup>13</sup> C NMR	Phenyl Carbons (6C): Signals in the aromatic region ( $\delta$ ~120-140 ppm). Pyrazole Carbons (3C): Signals for C3, C4, and C5. Carbonyl Carbon (1C): A characteristic signal in the far downfield region ( $\delta$ >180 ppm).
IR (Infrared)	C=O Stretch: Strong absorption band around 1690-1710 $\text{cm}^{-1}$ (characteristic of an aromatic aldehyde). C-H Stretch (Aromatic): Signals above 3000 $\text{cm}^{-1}$ . C=C/C=N Stretches: Bands in the 1400-1600 $\text{cm}^{-1}$ region.
Mass Spec. (MS)	Molecular Ion ( $\text{M}^+$ ): A prominent peak at $\text{m/z} = 172$ , corresponding to the molecular weight.

## Chemical Reactivity and Applications

The aldehyde functional group on the pyrazole ring is a versatile handle for constructing more complex molecules, making this compound a key intermediate for drug discovery and materials science.<sup>[11]</sup> Pyrazole-containing compounds are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

## Key Reactions of the Aldehyde Group

The carbaldehyde moiety can undergo several fundamental transformations, allowing for the synthesis of a diverse library of derivatives.



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Caption: Key chemical transformations of the pyrazole-5-carbaldehyde moiety.

## Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol describes a general method for the condensation of the aldehyde with a primary amine to form an imine (Schiff base).

- **Dissolution:** Dissolve **1-phenyl-1H-pyrazole-5-carbaldehyde** (1.0 eq) in a suitable solvent such as ethanol or methanol.
- **Addition of Amine:** Add the desired primary amine (1.0-1.1 eq) to the solution. Add a catalytic amount of glacial acetic acid to facilitate the reaction.
- **Reaction:** Stir the mixture at room temperature or gently heat under reflux for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Isolation:** Upon completion, cool the reaction mixture. The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration and wash with a cold solvent.

- Purification: If necessary, the product can be further purified by recrystallization from an appropriate solvent system.

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## References

- 1. 1-Phenyl-1H-pyrazole-5-carbaldehyde - CAS:132274-70-5 - 西安斯博达生物科技有限公司 [sibodarbio.com]
- 2. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epubl.ktu.edu [epubl.ktu.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Formylation - Common Conditions [commonorganicchemistry.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Phenylpyrazole | C9H8N2 | CID 70769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazole(288-13-1) 13C NMR spectrum [chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
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